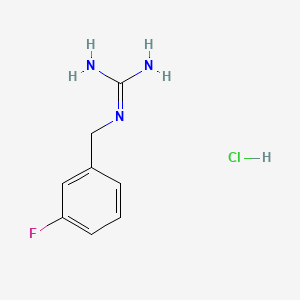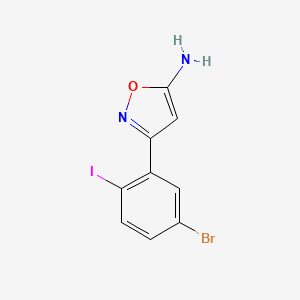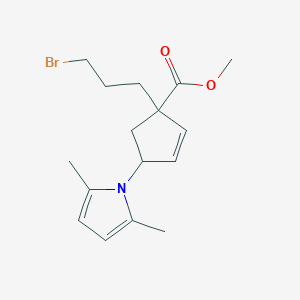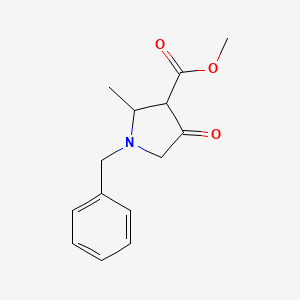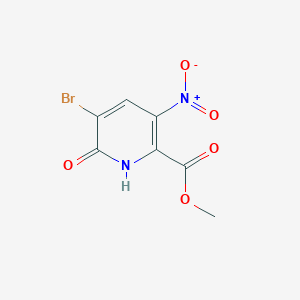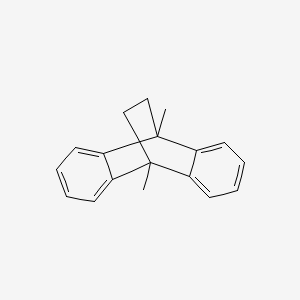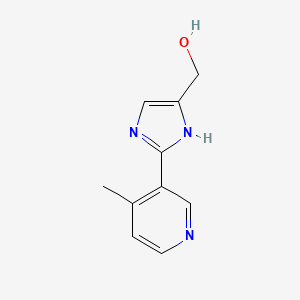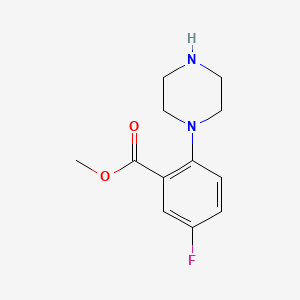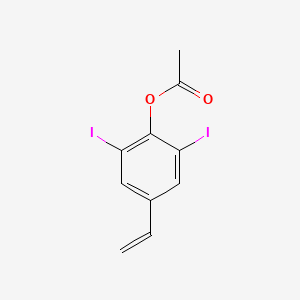![molecular formula C8H4O3S B13698455 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4O3S It is characterized by a benzodioxole ring fused with a thioxo group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves a nucleophilic substitution reaction. One common method is the reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane, which results in the formation of the benzodioxole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the thioxo group under basic conditions.
Major Products Formed
Oxidation: 2-Thioxobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 2-Thioxobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antiparasitic and cytotoxic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For example, its antiparasitic activity is thought to be due to the inhibition of specific enzymes or disruption of cellular processes in parasites . The compound’s cytotoxic effects may be related to its ability to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and DNA damage .
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole-5-carbaldehyde: Lacks the thioxo group but shares the benzodioxole and aldehyde functionalities.
2,2-Diphenyl-benzo[d][1,3]dioxole-5-carbaldehyde: Contains additional phenyl groups, which may alter its chemical reactivity and biological activity.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Incorporates a thiazole ring, providing different electronic and steric properties.
Uniqueness
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzodioxole derivatives and makes it a valuable compound for further research and development.
特性
分子式 |
C8H4O3S |
|---|---|
分子量 |
180.18 g/mol |
IUPAC名 |
2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H4O3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-4H |
InChIキー |
ODPJSNSWGNLXLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)OC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


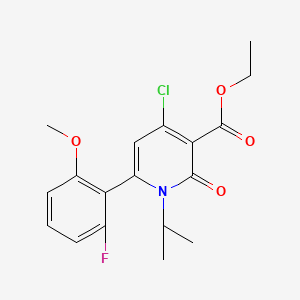
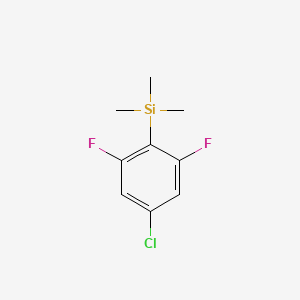
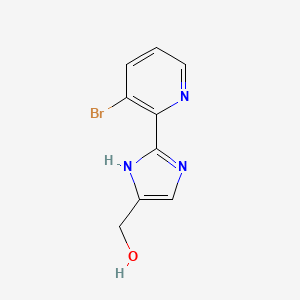
![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
